
((2S,6S)-4-Tosylmorpholine-2,6-diyl)dimethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((2S,6S)-4-Tosylmorpholine-2,6-diyl)dimethanol is a chemical compound characterized by its morpholine ring structure substituted with tosyl and dimethanol groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ((2S,6S)-4-Tosylmorpholine-2,6-diyl)dimethanol typically involves the tosylation of morpholine followed by the introduction of dimethanol groups. The reaction conditions often include the use of tosyl chloride in the presence of a base such as pyridine or triethylamine to facilitate the tosylation process. The subsequent introduction of dimethanol groups can be achieved through various methods, including the use of formaldehyde and a reducing agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as crystallization and chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
((2S,6S)-4-Tosylmorpholine-2,6-diyl)dimethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tosyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ((2S,6S)-4-Tosylmorpholine-2,6-diyl)dimethanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. Its derivatives may exhibit pharmacological properties, making it a subject of interest in drug discovery and development.
Medicine
In medicine, this compound and its derivatives may be explored for their potential therapeutic effects. Research may focus on their activity against specific biological targets, such as enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the manufacture of polymers and coatings.
Wirkmechanismus
The mechanism of action of ((2S,6S)-4-Tosylmorpholine-2,6-diyl)dimethanol involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of enzymes, receptors, or other proteins. The exact pathways and molecular targets depend on the specific application and the structure of the derivatives used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,6S)-2,6-Diaminopimelic Acid: A zwitterion derived from diaminopimelic acid.
(2S,6S)-2,6-Dimethylcyclohexanol: A cyclohexanol derivative with similar stereochemistry.
(2S,6S)-2,6-Diacetoxyheptane: A semiochemical compound with similar structural features.
Uniqueness
((2S,6S)-4-Tosylmorpholine-2,6-diyl)dimethanol is unique due to its combination of a morpholine ring with tosyl and dimethanol groups. This structure imparts distinct chemical properties, making it valuable for specific applications in synthesis and research.
Eigenschaften
Molekularformel |
C13H19NO5S |
|---|---|
Molekulargewicht |
301.36 g/mol |
IUPAC-Name |
[(2S,6S)-6-(hydroxymethyl)-4-(4-methylphenyl)sulfonylmorpholin-2-yl]methanol |
InChI |
InChI=1S/C13H19NO5S/c1-10-2-4-13(5-3-10)20(17,18)14-6-11(8-15)19-12(7-14)9-16/h2-5,11-12,15-16H,6-9H2,1H3/t11-,12-/m0/s1 |
InChI-Schlüssel |
WIVOVWFFMKOSMX-RYUDHWBXSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C[C@H](O[C@@H](C2)CO)CO |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC(OC(C2)CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



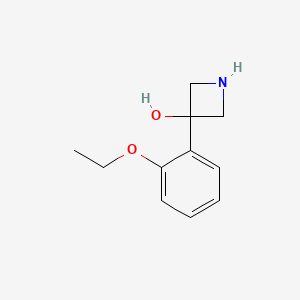
![N-[5-chloro-2-nitro-4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B11763506.png)
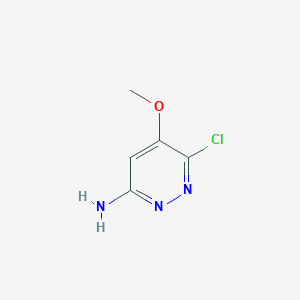

![{Bis[(potassiooxy)sulfonyl]amino}oxidanyl](/img/structure/B11763522.png)
![2-(4-Methoxyphenyl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B11763532.png)
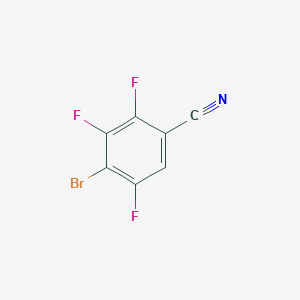
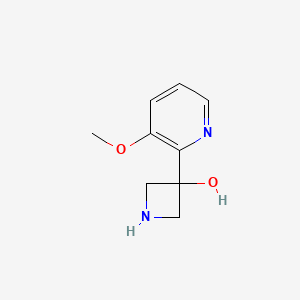
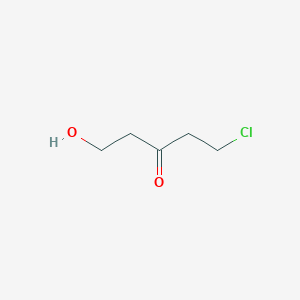
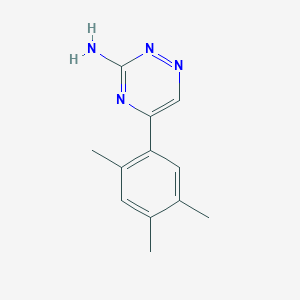

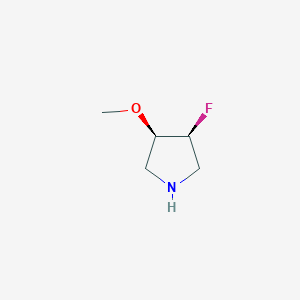
![tert-Butyl octahydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B11763571.png)
